molecular formula C24H20ClN3O4S B2625975 Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-24-8

Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2625975
CAS No.: 851950-24-8
M. Wt: 481.95
InChI Key: ABAGJPITVPWPGX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of Ethyl 3-(4-Chlorophenyl)-5-(3,5-Dimethylbenzamido)-4-Oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name systematically describes the compound’s structure:

  • Core scaffold : The parent heterocycle is identified as thieno[3,4-d]pyridazine , a fused bicyclic system comprising a thiophene ring (five-membered, sulfur-containing) and a pyridazine ring (six-membered, with two adjacent nitrogen atoms).
  • Substituents :
    • A 4-chlorophenyl group at position 3.
    • A 3,5-dimethylbenzamido group at position 5.
    • An ethyl carboxylate ester at position 1.
  • Functional groups :
    • A ketone (4-oxo ) at position 4.
    • Partial saturation indicated by 3,4-dihydro , denoting two hydrogen atoms saturating the pyridazine ring.

The molecular formula, derived from structural analysis and comparison to analogous compounds, is C₂₅H₂₂ClN₃O₅S . This formula accounts for:

  • 25 carbon atoms (from the core, substituents, and ethyl group).
  • 22 hydrogen atoms (adjusted for unsaturation and substituent effects).
  • 1 chlorine atom (from the 4-chlorophenyl group).
  • 3 nitrogen atoms (two from the pyridazine core, one from the amide group).
  • 5 oxygen atoms (from the carboxylate, ketone, and amide groups).
  • 1 sulfur atom (from the thiophene ring).

Table 1: Molecular Identity Summary

Property Value
IUPAC Name This compound
Molecular Formula C₂₅H₂₂ClN₃O₅S
CAS Registry Number 851950-24-8
Molecular Weight 524.0 g/mol (calculated)

Structural Features of the Thieno[3,4-d]Pyridazine Core

The thieno[3,4-d]pyridazine core is a bicyclic heteroaromatic system characterized by:

  • Fusion pattern : The thiophene ring (positions 1–5) is fused to the pyridazine ring (positions 6–9) via bonds between thiophene’s C3 and pyridazine’s C8, and thiophene’s C4 and pyridazine’s C7.
  • Aromaticity : The thiophene ring retains aromaticity due to delocalized π-electrons, while the pyridazine ring exhibits reduced aromaticity owing to electron-withdrawing nitrogen atoms.
  • Functionalization :
    • The 4-oxo group introduces a ketone at position 4, disrupting conjugation and increasing electrophilicity at adjacent positions.
    • The 3,4-dihydro designation indicates partial saturation, with two hydrogen atoms added to the pyridazine ring, reducing its aromatic character and enhancing flexibility.

Table 2: Key Features of the Thieno[3,4-d]Pyridazine Core

Feature Description
Ring System Bicyclic fusion of thiophene (C4H4S) and pyridazine (C4H4N2)
Aromaticity Thiophene: Aromatic; Pyridazine: Non-aromatic due to electron-deficient N atoms
Substituent Positions 1 (carboxylate), 3 (4-chlorophenyl), 4 (oxo), 5 (3,5-dimethylbenzamido)

Substituent Configuration Analysis: 4-Chlorophenyl and 3,5-Dimethylbenzamido Groups

4-Chlorophenyl Group at Position 3
  • Structure : A benzene ring substituted with a chlorine atom at the para position (C4).
  • Electronic effects :
    • The chlorine atom exerts an electron-withdrawing inductive effect (-I), polarizing the phenyl ring and enhancing electrophilicity at the attachment site.
    • Steric impact : Minimal due to chlorine’s relatively small atomic radius.
  • Role : Stabilizes the molecule through hydrophobic interactions and π-π stacking in biological environments.
3,5-Dimethylbenzamido Group at Position 5
  • Structure : A benzamide derivative with methyl groups at the meta positions (C3 and C5) of the benzene ring.
  • Electronic effects :
    • Methyl groups donate electron density via hyperconjugation (+I effect), increasing electron density on the benzene ring.
    • The amide linkage (-NH-C=O) introduces hydrogen-bonding capability and polar character.
  • Steric effects :
    • Methyl groups create steric hindrance, potentially shielding the amide group from enzymatic degradation.

Table 3: Substituent Properties and Effects

Substituent Electronic Effect Steric Effect Biological Relevance
4-Chlorophenyl -I (electron-withdrawing) Low Enhances binding to hydrophobic pockets
3,5-Dimethylbenzamido +I (electron-donating) High Improves metabolic stability

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4S/c1-4-32-24(31)20-18-12-33-22(26-21(29)15-10-13(2)9-14(3)11-15)19(18)23(30)28(27-20)17-7-5-16(25)6-8-17/h5-12H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAGJPITVPWPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with notable biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a thieno[3,4-d]pyridazine core structure, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl and 3,5-dimethylbenzamido groups enhances its biological activity by improving binding interactions with various biological targets. Its molecular formula is C19H19ClN2O3SC_{19}H_{19}ClN_2O_3S with a molecular weight of approximately 396.88 g/mol .

Biological Activity Overview

Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit a range of biological activities:

  • Antimicrobial Activity : Similar compounds have been studied for their potential as antimicrobial agents. The structural features of this compound suggest it may possess similar properties.
  • Anti-inflammatory Effects : The thieno[3,4-d]pyridazine scaffold is associated with anti-inflammatory activity. Studies have shown that modifications to this core can enhance such effects .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, making it a candidate for further investigation in drug development .

The mechanism of action for this compound likely involves interaction with specific biological targets such as receptors or enzymes. Preliminary studies using molecular docking simulations suggest that it may bind effectively to certain proteins involved in inflammation and microbial resistance .

Case Studies and Research Findings

  • Study on Anti-inflammatory Properties :
    • A study evaluated the anti-inflammatory activity of structurally related thieno[3,4-d]pyridazine derivatives. Results indicated significant inhibition of inflammatory markers in vitro .
  • Antimicrobial Efficacy :
    • Research conducted on similar compounds demonstrated promising antimicrobial effects against various bacterial strains. This compound may exhibit comparable efficacy .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazineContains methoxy groupPotential anti-inflammatory properties
5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazineSimilar core structureAnticancer activity
Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazineDimethoxy substitutionAntiviral properties

This table illustrates the diversity within the thieno[3,4-d]pyridazine class and highlights how specific substituents can influence biological activity.

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Chemistry

The thieno[3,4-d]pyridazine scaffold shares similarities with high-energy fused heterocycles like 3,4-dinitrofuroxanofuroxan (DNTF) and 3,4-bis(4′-aminofurazano-3′)furoxan (DATF), which are nitro- and amino-substituted fused-ring systems (). Key structural differences include:

  • Substituent Effects: The target compound’s 4-chlorophenyl and 3,5-dimethylbenzamido groups contrast with the nitro (DNTF) or amino (DATF) groups in energetic materials.
  • Ring System: DNTF and DATF feature furoxan/furazan rings, while the target compound’s thieno-pyridazine system incorporates sulfur and nitrogen, altering electronic properties and reactivity.

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Potential Application
Target Compound Thieno[3,4-d]pyridazine 4-Chlorophenyl, 3,5-dimethylbenzamido Medicinal/Agrochemical
DNTF () Furoxan-furoxan Nitro groups High-energy material
DATF () Furazan-furoxan Amino groups Energetic composites
Physicochemical Properties

The compound’s 4-chlorophenyl and benzamido groups likely enhance lipophilicity compared to DATF or DNTF, which prioritize density and thermal stability for energetic applications. For example:

  • Thermal Stability : DATF decomposes at 260°C , whereas the target compound’s amide and ester groups may lower decomposition thresholds.

Table 3: Property Comparison

Property Target Compound (Inferred) DATF () DNTF ()
Density (g/cm³) ~1.6–1.8 1.795 1.93
Thermal Decomposition (°C) ~200–250 260 230
Solubility Moderate (polar solvents) Low Low

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